Cas no 193902-64-6 (tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride)
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
- 1-BOC-4-(4-AMINO-PHENYL)-PIPERAZINE DIHYDROCHLORIDE
- 1-Boc-4-(4-Aminophenyl)piperazine hydrochloride
- 1-Piperazinecarboxylicacid, 4-(4-aminophenyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
- tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate,dihydrochloride
- 1-t-butoxycarbonyl-4,4'-aminophenylpiperazine hydrochloride
- BESTIPHARMA 502-119
- tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride
- 4-(4-Aminophenyl)-1-piperazinecarboxylic acid 1,1-dimethylethyl ester monohydrochloride
- C15H25Cl2N3O2
- FT-0646981
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
- BS-42207
- 1-boc-4-(4-aminophenyl)piperazine 2HCl
- 1-Piperazinecarboxylicacid,4-(4-aminophenyl)-,1,1-dimethylethyl ester,hydrochloride(1:1)
- MFCD06804521
- 193902-64-6
- AKOS016004474
- SB31391
- DTXSID70671948
- CS-0340403
- A892852
- SCHEMBL4934215
- 1187930-99-9
- D79776
- AB30309
- TERT-BUTYL 4-(4-AMINOPHENYL)PIPERAZINE-1-CARBOXYLATE DIHYDROCHLORIDE
- tert-butyl 4-(4-aMinophenyl)piperazine-1-carboxylate 2HCl
- tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride
- DB-065835
-
- MDL: MFCD14584985
- Inchi: 1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H
- InChI Key: RXLNINVLZWODOG-UHFFFAOYSA-N
- SMILES: Cl.Cl.O(C(C)(C)C)C(N1CCN(C2C=CC(=CC=2)N)CC1)=O
Computed Properties
- Exact Mass: 349.13200
- Monoisotopic Mass: 349.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 325
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.8A^2
Experimental Properties
- Melting Point: 165-169°C
- PSA: 58.80000
- LogP: 4.51400
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B750293-50mg |
tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate Dihydrochloride |
193902-64-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750293-100mg |
tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate Dihydrochloride |
193902-64-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B750293-500mg |
tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate Dihydrochloride |
193902-64-6 | 500mg |
$ 95.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04774-50g |
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride |
193902-64-6 | 95% | 50g |
$495 | 2023-09-07 | |
| Chemenu | CM111829-25g |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride |
193902-64-6 | 95%+ | 25g |
$138 | 2023-03-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93793-1-5g |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride |
193902-64-6 | 97% | 5g |
¥218.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93793-1-10g |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride |
193902-64-6 | 97% | 10g |
¥375.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93793-1-25g |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride |
193902-64-6 | 97% | 25g |
¥732.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93793-1-50g |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride |
193902-64-6 | 97% | 50g |
¥1266.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93793-1-100g |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride |
193902-64-6 | 97% | 100g |
¥2409.0 | 2024-04-23 |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride Suppliers
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride
Introduction to Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate Hydrochloride (CAS No. 193902-64-6)
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride, a compound with the chemical identifier CAS No. 193902-64-6, is a significant molecule in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and an amino phenyl ring, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride have been subjects of considerable interest in recent years. The tert-butyl group, a bulky alkyl group, enhances the lipophilicity of the molecule, which can be advantageous for membrane penetration and receptor binding. On the other hand, the 4-aminophenyl moiety introduces a basic nitrogen atom that can participate in hydrogen bonding and ionic interactions, further influencing its pharmacological profile.
Recent studies have highlighted the potential of piperazine derivatives in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology. The specific structure of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride suggests that it may exhibit properties such as receptor antagonism or agonism, making it a valuable candidate for drug discovery programs.
In the realm of CNS research, piperazine derivatives have shown promise as modulators of neurotransmitter systems. The amino phenyl ring in this compound can interact with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and motor function. The tert-butyl group may further modulate these interactions by altering the spatial orientation and electronic properties of the molecule. Preliminary pharmacological studies have indicated that this derivative may possess anxiolytic and antidepressant-like effects, although more comprehensive research is needed to confirm these findings.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products such as tablets or injectables. This solubility profile is critical for ensuring adequate bioavailability and therapeutic efficacy. Additionally, the stability of the hydrochloride salt under various storage conditions has been evaluated, demonstrating its suitability for industrial-scale production and commercialization.
From a synthetic chemistry perspective, the preparation of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride involves multi-step reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the piperazine core, followed by protection-deprotection strategies to install the tert-butyl group and amino phenyl moiety. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize intermediate compounds and confirm the structural integrity of the final product.
The pharmacokinetic properties of this compound have also been studied to assess its absorption, distribution, metabolism, excretion (ADME) profile. In vitro studies have provided insights into its metabolic stability and potential interactions with cytochrome P450 enzymes, which are critical for drug metabolism. These findings are essential for predicting how the compound will behave in vivo and for identifying potential drug-drug interactions.
Preclinical studies in animal models have begun to explore the therapeutic potential of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride. Initial results suggest that it may have neuroprotective effects against oxidative stress-induced neuronal damage, which could make it relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further investigation is warranted to elucidate the mechanisms underlying these effects and to evaluate their clinical significance.
The development of novel pharmaceutical agents relies heavily on collaborations between academic researchers and industry partners. The synthesis and characterization of compounds like tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride exemplify this synergy, as they often lead to innovative drug candidates with unmet medical needs. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in advancing therapeutic strategies across multiple disease areas.
In conclusion, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride (CAS No. 193902-64-6) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable asset in drug discovery efforts aimed at treating CNS disorders and other diseases. With ongoing research efforts focused on optimizing its synthesis, pharmacokinetic properties, and therapeutic efficacy, this compound is poised to contribute meaningfully to future medical advancements.
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